1-Iodopropane (CAS 107-08-4, also commonly referenced under the generic isomer CAS 26914-02-3) is a highly reactive, primary alkyl halide utilized extensively as a propylation reagent in pharmaceutical synthesis, agrochemical development, and advanced materials functionalization. Characterized by its highly polarizable carbon-iodine bond, it serves as a superior electrophile in bimolecular nucleophilic substitution (SN2) reactions compared to its lighter halogen counterparts. With a boiling point of 101-102 °C and a density of 1.743 g/mL, it offers favorable handling characteristics as a volatile but stable liquid at standard conditions [1]. Its primary utility lies in its ability to install n-propyl groups with high regioselectivity and rapid kinetics under mild conditions, making it a critical precursor when reaction efficiency and the avoidance of harsh heating cycles are paramount for sensitive substrates.
Substituting 1-iodopropane with more common or less expensive analogs, such as 1-bromopropane or 1-chloropropane, drastically reduces SN2 reaction rates due to the inferior leaving group ability of lighter halogens, often necessitating harsher reaction conditions that can degrade sensitive intermediates. Conversely, attempting to use its constitutional isomer, 2-iodopropane, introduces significant steric hindrance and fundamentally shifts the reaction pathway. In both chemical synthesis and surface functionalization, 2-iodopropane is highly prone to competitive elimination (E2) reactions rather than pure substitution, leading to unwanted alkene byproducts and drastically lower yields of the desired alkylated product . Therefore, for high-yield, purely primary propylation without elimination side-reactions, the specific use of 1-iodopropane is non-negotiable.
In reductant-activated covalent functionalization of 1T′-MoS2, the choice of alkyl halide isomer dictates the success of surface grafting. Studies comparing primary and secondary iodides demonstrate that 1-iodopropane achieves high-coverage functionalization, whereas 2-iodopropane reacts minimally under identical conditions due to steric hindrance at the secondary carbon. Furthermore, tertiary analogs (e.g., 2-iodo-2-methylpropane) are completely unreactive [1].
| Evidence Dimension | Surface reactivity / grafting success on 1T′-MoS2 |
| Target Compound Data | High-coverage covalent functionalization (S-C bond formation) |
| Comparator Or Baseline | 2-Iodopropane (minimal reaction); 2-Iodo-2-methylpropane (unreactive) |
| Quantified Difference | Qualitative shift from high coverage to near-zero reactivity |
| Conditions | Reductant-activated functionalization using ferrocene/cobaltocene mediators |
Ensures successful, high-density surface modification of advanced nanomaterials where secondary or tertiary halides fail completely.
During 266 nm UV photodissociation, the structural isomerism of iodopropanes heavily influences the product distribution. 1-Iodopropane undergoes clean C-I bond fission to generate propyl radicals, with elimination byproducts (HI + alkene) remaining below the detection limit (<0.21%). In stark contrast, 2-iodopropane exhibits a significantly different photodynamic profile, yielding >10.5% of HI through competitive elimination pathways [1].
| Evidence Dimension | Photochemical elimination byproduct yield (HI + alkene) |
| Target Compound Data | <0.21% yield |
| Comparator Or Baseline | 2-Iodopropane (>10.5% yield) |
| Quantified Difference | Greater than 50-fold reduction in elimination byproducts |
| Conditions | 266 nm UV photoexcitation and time-resolved momentum imaging |
Provides a much cleaner radical generation profile for UV-initiated polymerizations or photochemical syntheses, avoiding acid-catalyzed side reactions.
The leaving group ability of the halide directly impacts the required driving force for alkylation. In comparative studies of reductant-activated alkylation, 1-iodopropane readily reacts at mild effective potentials (E_eff = -0.1 to -0.5 V vs Fc+/0). In contrast, 1-chloropropane requires the use of extremely strong reductants, such as cobaltocene (E_eff = -1.3 V), to initiate any observable S-C bond formation [1].
| Evidence Dimension | Minimum effective potential for alkylation |
| Target Compound Data | -0.1 to -0.5 V (mild reductants like ferrocene) |
| Comparator Or Baseline | 1-Chloropropane (-1.3 V, requires cobaltocene) |
| Quantified Difference | ~0.8 to 1.2 V reduction in required driving force |
| Conditions | Reductant-activated functionalization of ceMoS2 |
Allows for propylation under significantly milder redox conditions, protecting sensitive functional groups that would degrade under harsher potentials.
In standard bimolecular nucleophilic substitution (SN2), the large, polarizable iodine atom in 1-iodopropane makes it a vastly superior leaving group compared to bromine or chlorine. This intrinsic property translates to a significantly higher reaction rate constant when reacting with nucleophiles (such as amines or alkoxides) compared to 1-bromopropane, reducing the required reaction time and temperature to achieve full conversion .
| Evidence Dimension | SN2 reaction rate and leaving group ability |
| Target Compound Data | Rapid kinetics due to highly polarizable C-I bond |
| Comparator Or Baseline | 1-Bromopropane (slower kinetics, stronger C-Br bond) |
| Quantified Difference | Significantly higher SN2 rate constant |
| Conditions | Standard nucleophilic substitution with common nucleophiles |
Reduces required reaction times and heating cycles in industrial API synthesis, improving overall plant throughput and reducing energy costs.
Directly utilizing its primary structure to overcome the steric hindrance that blocks secondary iodides, 1-iodopropane is the ideal reagent for covalently grafting propyl groups onto MoS2 and similar nanomaterials for electronic and catalytic tuning [1].
Because it avoids the >10% HI elimination byproduct seen with 2-iodopropane, 1-iodopropane is the preferred precursor for generating pure n-propyl radicals in UV-driven syntheses and time-resolved spectroscopic studies [2].
Leveraging its superior leaving group kinetics compared to 1-bromopropane and 1-chloropropane, 1-iodopropane is selected for the N-alkylation or O-alkylation of complex, thermally or redox-sensitive pharmaceutical intermediates where harsh heating or strong reductants must be avoided [1].
Flammable;Irritant